molecular formula C6H9N3O2 B103774 4,6-Dimethoxypyrimidin-5-amine CAS No. 15846-15-8

4,6-Dimethoxypyrimidin-5-amine

Cat. No.: B103774
CAS No.: 15846-15-8
M. Wt: 155.15 g/mol
InChI Key: SYIABKXOJVXKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxypyrimidin-5-amine is an organic compound with the molecular formula C6H9N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methoxy groups at the 4 and 6 positions and an amino group at the 5 position on the pyrimidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypyrimidin-5-amine typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound is optimized to enhance yield and selectivity while minimizing waste. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxypyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4,6-Dimethoxypyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting infections and cancer.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    4,6-Dimethoxypyrimidine: Similar structure but lacks the amino group at the 5 position.

    2,4-Dimethoxypyrimidine: Methoxy groups at different positions.

    4-Methoxypyrimidin-5-amine: Only one methoxy group at the 4 position.

Uniqueness: 4,6-Dimethoxypyrimidin-5-amine is unique due to the presence of both methoxy groups and an amino group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

4,6-dimethoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIABKXOJVXKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384725
Record name 4,6-dimethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15846-15-8
Record name 4,6-dimethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.